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Overview
Description
GSK2220400A is a kinase inhibitor that has shown potential in various therapeutic applications, particularly in cancer treatment. It is known for its ability to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GSK2220400A involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of advanced organic synthesis techniques and reagents to achieve the desired molecular structure .
Industrial Production Methods: Industrial production of GSK2220400A would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, purification systems, and stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: GSK2220400A undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing its properties or activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups that enhance its therapeutic potential .
Scientific Research Applications
Chemistry: Used as a chemical probe to study kinase activity and signaling pathways.
Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.
Medicine: Potential therapeutic agent for treating cancers, particularly those with high kinase activity.
Industry: May be used in the development of new drugs and therapeutic strategies.
Mechanism of Action
GSK2220400A exerts its effects by inhibiting specific kinases involved in cell signaling pathways. It targets kinases such as ALK and INSR, leading to the modulation of gene expression and induction of apoptosis. The inhibition of these kinases disrupts cell cycle progression and promotes cell death in cancer cells .
Comparison with Similar Compounds
GSK2220400A is unique in its selectivity and potency compared to other kinase inhibitors. Similar compounds include:
GSK2186269A: Another kinase inhibitor with similar effects but different selectivity.
GSK1173862A: Known for its ability to induce extensive nuclei fragmentation.
GSK180736A: Developed as a Rho-associated, coiled-coil-containing protein kinase inhibitor
These compounds share some structural similarities but differ in their specific targets and biological activities, highlighting the uniqueness of GSK2220400A in its therapeutic potential .
Properties
Molecular Formula |
C27H31N9O3 |
---|---|
Molecular Weight |
529.6 g/mol |
IUPAC Name |
3-[[2-[[1-[2-(dimethylamino)acetyl]-6-methoxy-3,4-dihydro-2H-quinolin-7-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C27H31N9O3/c1-28-26(38)23-18(8-5-10-29-23)31-25-17-9-11-30-24(17)33-27(34-25)32-19-14-20-16(13-21(19)39-4)7-6-12-36(20)22(37)15-35(2)3/h5,8-11,13-14H,6-7,12,15H2,1-4H3,(H,28,38)(H3,30,31,32,33,34) |
InChI Key |
OBMZKUNRGPCSLT-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=C(C=CC=N1)NC2=NC(=NC3=C2C=CN3)NC4=C(C=C5CCCN(C5=C4)C(=O)CN(C)C)OC |
Canonical SMILES |
CNC(=O)C1=C(C=CC=N1)NC2=NC(=NC3=C2C=CN3)NC4=C(C=C5CCCN(C5=C4)C(=O)CN(C)C)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK-2220400A; GSK 2220400A; GSK2220400A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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